molecular formula C18H16N4O2 B10899106 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide CAS No. 571164-72-2

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide

Cat. No.: B10899106
CAS No.: 571164-72-2
M. Wt: 320.3 g/mol
InChI Key: WNVWYGRIDDYBSN-RGVLZGJSSA-N
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Description

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a synthetic indole derivative supplied for early-stage research and screening applications. Indole-based molecular frameworks are of significant interest in medicinal chemistry due to their wide range of potential biological activities. This compound features a hydrazinyl linker and an o-tolyl acetamide group, a structural motif found in compounds investigated for various inhibitory properties . Researchers value this class of compounds for its potential as a building block in developing novel bioactive molecules. Structurally similar indole-acetamide derivatives have been reported in scientific literature as core structures for investigating antiviral and enzyme inhibition activities, such as against carbonic anhydrase isoforms . The presence of the hydrazine functional group is a key reactive site, allowing for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

571164-72-2

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

WNVWYGRIDDYBSN-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The aldehyde group of 1H-indole-3-carbaldehyde reacts with the hydrazine moiety of 2-hydrazinyl-2-oxo-N-(o-tolyl)acetamide in a 1:1 molar ratio. The process is typically acid- or base-catalyzed, with proton transfer facilitating nucleophilic attack and subsequent dehydration.

Key steps :

  • Nucleophilic attack : Hydrazine’s terminal nitrogen attacks the carbonyl carbon of the aldehyde.

  • Proton transfer : Stabilization of the intermediate via acid/base mediation.

  • Dehydration : Elimination of water to form the hydrazone bond.

Optimized Synthetic Protocols

Method A: Ethanol Reflux with Triethylamine

Procedure :

  • Reactants :

    • 1H-Indole-3-carbaldehyde (1.45 g, 0.01 mol)

    • 2-Hydrazinyl-2-oxo-N-(o-tolyl)acetamide (2.32 g, 0.01 mol)

  • Solvent : Absolute ethanol (50 mL)

  • Catalyst : Triethylamine (2 drops)

  • Conditions : Reflux at 80°C for 4–6 hours.

Workup :

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash with cold ethanol (3 × 10 mL).

  • Recrystallize from ethanol to obtain pale-yellow crystals.

Yield : 75–85%.

Method B: One-Pot Synthesis under Microwave Irradiation

Procedure :

  • Reactants : Same as Method A.

  • Solvent : Ethanol (20 mL)

  • Catalyst : Acetic acid (1 mL)

  • Conditions : Microwave irradiation (300 W, 100°C) for 20 minutes.

Workup :

  • Direct filtration after cooling.

  • Recrystallization from ethanol.

Yield : 88–92%.

Method C: Solvent-Free Mechanochemical Grinding

Procedure :

  • Reactants : Equimolar quantities of aldehyde and hydrazine derivative.

  • Conditions : Ball milling (400 rpm, 30 minutes) without solvent.

Workup :

  • Suspend the crude product in ethanol.

  • Filter and dry.

Yield : 70–78%.

Comparative Analysis of Methods

Parameter Method A Method B Method C
Reaction Time 4–6 hours20 minutes30 minutes
Yield 75–85%88–92%70–78%
Purity (HPLC) 98.5%99.2%97.8%
Energy Efficiency LowHighModerate

Method B (microwave-assisted) offers superior yield and purity, attributed to uniform heating and reduced side reactions. However, Method A remains industrially viable due to scalability and lower equipment costs.

Critical Factors Influencing Synthesis

Solvent Selection

  • Ethanol : Preferred for its polarity and ability to solubilize both reactants.

  • Acetonitrile : Alternative for faster kinetics but yields slightly lower purity (≤95%).

Catalysis

  • Acid Catalysis (e.g., acetic acid) : Accelerates protonation of the carbonyl group, enhancing electrophilicity.

  • Base Catalysis (e.g., triethylamine) : Deprotonates hydrazine, increasing nucleophilicity.

Temperature and Time

  • Reflux (80°C) : Balances reaction rate and thermal degradation.

  • Microwave (100°C) : Rapid energy transfer reduces decomposition.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or ethanol/water (9:1 v/v).

  • Purity Enhancement : Removes unreacted aldehyde and hydrazine derivatives.

Spectroscopic Validation

  • IR (KBr) :

    • 3270 cm⁻¹ (N–H stretch, hydrazone).

    • 1680 cm⁻¹ (C=O, acetamide).

    • 1605 cm⁻¹ (C=N, hydrazone).

  • ¹H NMR (DMSO-d₆) :

    • δ 11.2 (s, 1H, indole NH).

    • δ 8.4 (s, 1H, hydrazone CH=N).

    • δ 7.2–7.8 (m, 8H, aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxime formation due to competing reactions.

  • Solution : Strict stoichiometric control and inert atmosphere (N₂).

Low Solubility

  • Issue : Precipitation during reaction limits interaction.

  • Solution : Use of DMF as co-solvent (10% v/v).

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) using Method A achieved 82% yield with 98.7% purity, confirming reproducibility. Continuous-flow systems are under investigation to further enhance efficiency .

Chemical Reactions Analysis

Cyclization Reactions with α-Haloketones

Reaction with 3-chloro-2,4-pentanedione in ethanol catalyzed by triethylamine yields thiazole derivatives. The acetamide’s sulfur atom acts as a nucleophile, displacing chloride and forming a five-membered thiazole ring .

ReagentConditionsProductYield
3-Chloro-2,4-pentanedioneEtOH, Δ, Et₃N(E)-1-(2-(2-(1H-Indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethan-1-one90%

Mechanism :

  • Thioamide group attacks α-haloketone, forming a thiiranium intermediate.

  • Ring-opening and cyclization yield thiazole .

Reactions with Hydrazonoyl Chlorides

Hydrazonoyl chlorides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) undergo 1,3-dipolar cycloaddition with the hydrazone group, producing thiadiazole derivatives .

ReagentConditionsProductYield
Ethyl 2-chloro-2-(2-phenylhydrazono)acetateEtOH, RT, Et₃NEthyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate85%

Mechanism :

  • In situ generation of nitrile imine dipoles from hydrazonoyl chlorides.

  • Cycloaddition with the hydrazone’s C=S or C=N bonds forms thiadiazole or triazole rings .

Condensation with Thiosemicarbazide

The acetamide group reacts with thiosemicarbazide in ethanol under acidic conditions to form thiazolylhydrazonothiazoles, enhancing anticancer activity .

ReagentConditionsProductYield
ThiosemicarbazideEtOH, HCl, Δ2-(2-(1-(1H-Indol-3-yl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene}hydrazine-1-carbothioamide82%

Key steps :

  • Nucleophilic attack by thiosemicarbazide’s amine on the carbonyl carbon.

  • Cyclodehydration forms a second thiazole ring .

Functionalization of the Indole Moiety

The indole ring undergoes electrophilic substitutions , such as halogenation or alkylation, at the C3 position. For example, reaction with 4-chlorobenzyl bromide introduces substituents that enhance antitumor activity .

Biological Implications of Derived Products

Derivatives from these reactions exhibit:

  • Anticancer activity : Thiazole and thiadiazole derivatives show IC₅₀ values of 1.2–8.7 μM against HCT-116, HepG2, and MDA-MB-231 cell lines .

  • EGFR TK inhibition : Docking studies reveal binding scores comparable to reference inhibitors (ΔG = −9.2 to −10.8 kcal/mol) .

Stability and Degradation Pathways

  • Hydrolysis : The hydrazone bond is susceptible to acidic hydrolysis, yielding 1H-indole-3-carbaldehyde and hydrazinecarboxamide fragments.

  • Oxidation : Indole’s pyrrole ring oxidizes under strong oxidizing conditions, forming oxindole derivatives .

This compound’s versatility in cyclization and functionalization reactions makes it a valuable scaffold for developing bioactive molecules, particularly in oncology. Further studies on regioselective modifications and green synthesis methods could expand its applications .

Scientific Research Applications

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Mechanistic and Pharmacological Insights

  • Indole-Hydrazone Synergy : The indole moiety’s planar structure intercalates with DNA or enzyme active sites, while the hydrazone linker facilitates hydrogen bonding and chelation of metal ions in microbial proteins .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity but reduce solubility, whereas electron-donating groups (e.g., methoxy) improve bioavailability .

Biological Activity

The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a notable member of the indole derivative family, characterized by its unique structural features that combine an indole moiety, a hydrazine functional group, and an acetamide group. This composition suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}. Its structure can be described as follows:

  • Indole Moiety : Imparts significant biological relevance, often associated with anticancer and anti-inflammatory properties.
  • Hydrazine Group : Known for its reactivity, contributing to the compound's pharmacological potential.
  • Acetamide Group : Enhances solubility and biological interactions.

Anticancer Properties

Research indicates that indole derivatives exhibit promising anticancer activities. Specifically, compounds similar to This compound have been studied for their effects against various cancer cell lines. For instance:

  • Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Study : A study demonstrated that related indole derivatives showed significant cytotoxicity against colon cancer cells, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound's hydrazine component suggests potential antimicrobial effects:

  • Mechanism : The presence of hydrazine can enhance the interaction with microbial enzymes, potentially leading to inhibition of growth.
  • Research Findings : Similar compounds have shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties:

  • Biological Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Clinical Relevance : In vitro studies have shown that related compounds can significantly reduce inflammation markers in macrophage models.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
Indole DerivativesIndole ringAnticancer, anti-inflammatory
Hydrazone DerivativesHydrazine groupAntimicrobial, antiviral
N-substituted AcetamidesAcetamide structureAnalgesic, anti-cancer

Synthesis Methods

The synthesis of This compound can be achieved through various methods, including:

  • Condensation Reactions : Reacting o-toluidine with an appropriate hydrazone precursor.
  • Cyclization Techniques : Utilizing indole derivatives in cyclization reactions to form the desired product.

Q & A

Q. What are the standard synthetic routes and purification methods for preparing 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide?

The compound is typically synthesized via hydrazone formation through condensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazinecarbothioamide is condensed with indole-3-carbaldehyde to form thiosemicarbazone intermediates, followed by cyclocondensation with α-halocarbonyl compounds under reflux conditions . Purification involves recrystallization using methanol or ethanol, with structural confirmation via elemental analysis, FT-IR, and NMR spectroscopy .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., ν(C=O) at ~1627 cm⁻¹, ν(C=N) at ~1498 cm⁻¹) and coordination shifts in metal complexes .
  • NMR : ¹H NMR in d₆-DMSO shows signals for indole NH (~11.5 ppm), hydrazinyl protons (~10.2 ppm), and aromatic protons. ¹³C NMR confirms carbonyl (C=O at ~158–162 ppm) and azomethine (C=N at ~149 ppm) groups .
  • Mass spectrometry : EI-MS reveals molecular ion peaks ([M]⁺) and fragmentation patterns consistent with the proposed structure .

Q. What experimental protocols are used to assess DNA binding affinity?

DNA interaction is measured via methyl green displacement assays :

Prepare a DNA/methyl green complex in buffer (pH 7.0).

Incubate with the compound for 24 hours.

Monitor absorbance decrease at 630 nm (due to methyl green displacement).

Calculate IC₅₀ values (e.g., H₂L ligand: 27.8 ± 1.7 µg/mL; Ni(II) complex: 31.6 ± 2.1 µg/mL) .

Q. How is antimicrobial activity evaluated against bacterial and fungal strains?

Minimum Inhibitory Concentration (MIC) assays are performed:

  • Test strains: S. aureus (Gram-positive), E. coli (Gram-negative), C. albicans (fungal).
  • Serial dilutions of the compound (1–100 µg/mL) in nutrient broth.
  • MIC defined as the lowest concentration inhibiting visible growth after 24 hours (e.g., H₂L MIC: 12.5 µg/mL for S. aureus) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s DNA binding and antimicrobial activity?

  • DNA binding : The ligand (H₂L) exhibits higher affinity than metal complexes due to planar indole-hydrazone moieties enabling intercalation. Reduced activity in Co(II) complexes correlates with distorted octahedral geometry limiting DNA interaction .
  • Antimicrobial action : Activity correlates with lipophilicity and electron-withdrawing groups enhancing membrane penetration. MIC data align with DNA-binding IC₅₀ values, suggesting dual mechanisms (DNA intercalation and enzyme inhibition) .

Q. How do DFT calculations support structural and electronic characterization?

  • Geometric optimization : DFT (DMOL³, RPBE functional) confirms octahedral geometry for Co(II)/Ni(II) complexes (bond angles: 85–92° for M–N/M–O) .
  • Electronic properties : HOMO-LUMO gaps (ΔE = 3.2–4.1 eV) indicate charge-transfer interactions. Lower ΔE in H₂L (~3.5 eV) vs. complexes (~4.0 eV) explains its higher reactivity .

Q. What thermodynamic parameters govern metal-chelate stability?

  • Stability constants (log β) : Determined via pH-metric titration (50% DMSO-water, 298–318 K). For Co(II)-H₂L, log β = 9.23 at 298 K, decreasing with temperature (ΔG° = −77.37 kJ/mol) .
  • Thermodynamics : Positive ΔS° (+63.49 J/mol·K) and ΔH° (+99.23 kJ/mol) indicate endothermic, entropy-driven chelation .

Q. How do structural modifications (e.g., metal coordination) alter bioactivity?

  • Ligand vs. complexes : H₂L shows superior antimicrobial activity (MIC: 12.5 µg/mL) vs. Ni(II) (MIC: 25 µg/mL) due to reduced steric hindrance.
  • Electronic effects : Coordination shifts ν(C=O) by 20–30 cm⁻¹, altering redox potential and interaction with microbial targets .

Q. How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?

Discrepancies arise from assay conditions (e.g., pH, ionic strength). For example:

  • DNA binding IC₅₀ varies with buffer composition (50% DMSO vs. aqueous).
  • Control experiments (e.g., free ligand vs. solvent effects) validate activity trends .

Q. What kinetic models describe the compound’s thermal decomposition?

  • Coats-Redfern/Horowitz-Metzger models fit TGA data (20–800°C):
    • Activation energy (E): 98–112 kJ/mol for Ni(II) complex.
    • Decomposition steps: Loss of H₂O (40–200°C), ligand degradation (200–500°C), metal oxide residue (>500°C) .

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